5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole
Description
5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a chloromethyl group (-CH₂Cl) at position 5 and a cyclobutyl group at position 3. Its molecular formula is C₆H₇ClN₂S, with a molecular weight of 174.65 g/mol (calculated) . This compound is of interest in medicinal chemistry and materials science due to the versatility of the thiadiazole scaffold, which is known for antibacterial, antifungal, and antitumor activities .
Properties
Molecular Formula |
C7H9ClN2S |
|---|---|
Molecular Weight |
188.68 g/mol |
IUPAC Name |
5-(chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H9ClN2S/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 |
InChI Key |
IAOPMLGOYOBXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NSC(=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis Route via 5-Halo-1,2,4-thiadiazole Intermediates
The preparation of this compound often starts from 5-halo-1,2,4-thiadiazole derivatives, which are then functionalized to introduce the chloromethyl group:
This route is supported by spectral data including ^13C-NMR and ^1H-NMR confirming the substitution pattern.
Cyclization of Thiosemicarbazide Precursors
An alternative approach involves the preparation of thiosemicarbazide derivatives bearing the cyclobutyl group, followed by cyclodehydration to form the thiadiazole ring:
This method is advantageous for its scalability and relatively straightforward reaction conditions.
Analytical Data Supporting Preparation
The purity and structural confirmation of this compound are typically verified by:
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenated thiadiazole intermediate route | 5-halo-1,2,4-thiadiazole, thiourea, cyclobutyl reagents | THF/water, heating, nucleophilic substitution | Moderate temperature (65 °C), mild conditions | Direct access to chloromethyl substitution, well-characterized intermediates | Moderate yields, requires halogenated intermediates |
| Thiosemicarbazide cyclization | Cyclobutyl carboxylic acid, methyl thiosemicarbazide | Polyphosphoric acid, sulfuric acid, methane sulfonic acid | Acidic cyclodehydration, elevated temperature | High yield, scalable, straightforward | Requires strong acids, possible side reactions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or further to a hydroxymethyl group.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl or hydroxymethyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the materials science field, this compound is explored for its potential use in the synthesis of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects: The chloromethyl group in the target compound enhances its reactivity compared to the chloro-substituted analog (e.g., 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole). This group facilitates nucleophilic substitution, making it useful in derivatization reactions .
Core Heteroatom Differences :
- Replacing the thiadiazole sulfur with oxygen (as in 1,2,4-oxadiazoles) reduces ring stability and alters electronic properties. Thiadiazoles are generally more resistant to hydrolysis and oxidation .
Applications: Thiadiazoles with aryl substituents (e.g., 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole) exhibit high thermal stability and crystallinity, making them suitable for materials science . Chloromethyl derivatives are often intermediates in drug synthesis, enabling further functionalization (e.g., coupling with amines or thiols) .
Biological Activity
5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a cyclobutyl moiety within the thiadiazole ring. This unique structure contributes to its reactivity and potential biological applications. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with nucleophilic sites in biomolecules. The chloromethyl group can act as an alkylating agent, forming covalent bonds with DNA, proteins, and enzymes. This interaction can inhibit enzyme activity, disrupt DNA replication, and induce apoptosis in cancer cells .
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptotic pathways and cell cycle arrest .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Compound A | HepG2 | 6.51 | Cell cycle arrest at G2/M phase |
| Compound B | NCI-H460 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties against various pathogens. Studies suggest that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy : A study evaluating several thiadiazole derivatives found that compounds similar to this compound exhibited potent growth inhibitory activity against tumor cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
- Neuroprotective Effects : Research has shown that certain thiadiazoles can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to their antioxidant properties and ability to modulate ion channels involved in neuronal excitability .
Q & A
Q. How can molecular docking guide the design of thiadiazole-based inhibitors for drug-resistant pathogens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
